Danusertib

Descripción general

Descripción

Danusertib es un potente inhibidor de las quinasas Aurora, que son reguladores esenciales de la división celular. Es conocido por su capacidad de inhibir los tres miembros de la familia de quinasas Aurora: Aurora A, Aurora B y Aurora C . This compound también exhibe actividad inhibitoria contra la tirosina quinasa Bcr-Abl, incluido su mutante T315I multirresistente a fármacos . Este compuesto ha mostrado una prometedora eficacia clínica en varios tumores humanos y se está explorando como un posible tratamiento para ciertos tipos de cáncer .

Métodos De Preparación

La síntesis de Danusertib implica múltiples pasos, comenzando con la preparación de intermedios clave. Las condiciones de reacción típicamente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar altos rendimientos y pureza . Los métodos de producción industrial pueden implicar la optimización de estas rutas sintéticas para escalar la producción mientras se mantiene la calidad y la consistencia del compuesto .

Análisis De Reacciones Químicas

Danusertib experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar ciertos grupos funcionales dentro del compuesto.

Sustitución: This compound puede sufrir reacciones de sustitución donde átomos o grupos específicos se reemplazan por otros. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores.

Aplicaciones Científicas De Investigación

Danusertib tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

Danusertib ejerce sus efectos inhibiendo la actividad de las quinasas Aurora, que son cruciales para la correcta progresión de la mitosis . Al unirse al sitio activo de estas quinasas, this compound previene su actividad de fosforilación, lo que lleva al arresto del ciclo celular y la apoptosis . Además, this compound inhibe la tirosina quinasa Bcr-Abl, incluido su mutante T315I multirresistente a fármacos, que es responsable de la resistencia en ciertos pacientes con leucemia . Esta doble inhibición convierte a this compound en un candidato prometedor para el tratamiento de cánceres con altos niveles de actividad de quinasa Aurora y Bcr-Abl .

Comparación Con Compuestos Similares

Danusertib es único en su capacidad de inhibir los tres miembros de la familia de quinasas Aurora, así como la tirosina quinasa Bcr-Abl . Compuestos similares incluyen:

Alisertib: Un inhibidor de la quinasa Aurora A.

Barasertib: Un inhibidor de la quinasa Aurora B.

Actividad Biológica

Danusertib, also known as PHA-739358, is a potent small-molecule inhibitor that targets all members of the Aurora kinase family (A, B, and C). These kinases play critical roles in cell division and are often overexpressed in various malignancies, making them attractive targets for cancer therapy. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical and clinical studies, and potential therapeutic applications.

This compound exerts its biological effects primarily through the inhibition of Aurora kinases, leading to:

- Cell Cycle Arrest : this compound induces cell cycle arrest at the G2/M phase by disrupting mitosis. This is evidenced by a significant increase in polyploid cells and a decrease in viable cells following treatment.

- Inhibition of Histone H3 Phosphorylation : The compound inhibits the phosphorylation of histone H3 at serine 10 (pH3S10), a critical event for chromosome condensation and segregation during mitosis. This inhibition serves as a potential biomarker for this compound's biological activity .

- Induction of Apoptosis : Studies have shown that this compound treatment leads to cleavage of PARP-1, indicating the induction of apoptosis in cancer cells .

Table 1: Summary of this compound Mechanisms

| Mechanism | Description |

|---|---|

| Cell Cycle Arrest | Induces G2/M phase arrest, leading to polyploidy |

| Histone H3 Inhibition | Reduces pH3S10 phosphorylation, disrupting chromosome dynamics |

| Apoptosis Induction | Promotes PARP-1 cleavage, signaling programmed cell death |

Preclinical Studies

This compound has shown promising results in various preclinical models:

-

Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) :

- In vitro studies demonstrated that this compound effectively inhibited cell proliferation in GEP-NET cell lines at nanomolar concentrations.

- In vivo studies using murine xenograft models revealed significant tumor growth reduction upon treatment with this compound, highlighting its potential as a therapeutic agent for advanced GEP-NETs .

- Other Cancer Types :

Table 2: Efficacy of this compound in Preclinical Models

| Cancer Type | Model Type | Efficacy Observed |

|---|---|---|

| Gastroenteropancreatic Neuroendocrine Tumors | In vitro/In vivo | Significant inhibition of growth |

| Pancreatic Cancer | Transgenic Models | Induction of apoptosis and cell cycle arrest |

| Ovarian Cancer | Xenograft Models | Reduction in tumor viability |

Clinical Studies

A Phase I dose-escalation study assessed the safety and tolerability of this compound in patients with advanced solid tumors. Key findings include:

- Safety Profile : this compound was generally well tolerated with manageable side effects.

- Pharmacokinetics : The drug exhibited favorable pharmacokinetic properties with significant antitumor activity observed in some patients.

- Biomarker Potential : The inhibition of pH3S10 was identified as a potential biomarker for monitoring this compound's biological activity .

Case Study Example

In one notable case from the clinical study, a patient with advanced pancreatic cancer showed a partial response to this compound treatment after several cycles. The patient experienced a marked reduction in tumor size and improvement in quality of life metrics. This case underscores the potential for this compound to provide clinical benefit in difficult-to-treat malignancies.

Propiedades

IUPAC Name |

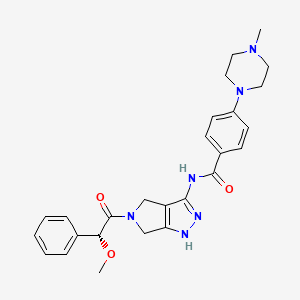

N-[5-[(2R)-2-methoxy-2-phenylacetyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N6O3/c1-30-12-14-31(15-13-30)20-10-8-19(9-11-20)25(33)27-24-21-16-32(17-22(21)28-29-24)26(34)23(35-2)18-6-4-3-5-7-18/h3-11,23H,12-17H2,1-2H3,(H2,27,28,29,33)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFTZKGMDDZMJI-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)C(C5=CC=CC=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)[C@@H](C5=CC=CC=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301002864 | |

| Record name | N-{5-[Methoxy(phenyl)acetyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301002864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827318-97-8 | |

| Record name | Danusertib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827318978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Danusertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11778 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-{5-[Methoxy(phenyl)acetyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301002864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DANUSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3X659D0FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.